molecular formula C8H17Br B146061 3-Bromooctane CAS No. 999-64-4

3-Bromooctane

Cat. No.: B146061
CAS No.: 999-64-4
M. Wt: 193.12 g/mol
InChI Key: OELHQHILWOIUSL-UHFFFAOYSA-N
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Description

3-Bromooctane is an organic compound with the molecular formula C8H17Br. It is a colorless liquid with a characteristic odor. This compound is a member of the alkyl halides family, specifically a brominated alkane. It is used in various chemical reactions and industrial applications due to its reactivity and ability to form carbon-bromine bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromooctane can be synthesized through the bromination of octane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to form bromine radicals that react with octane to form this compound .

Industrial Production Methods: In an industrial setting, this compound is produced by the bromination of octanol. The reaction involves the use of hydrobromic acid (HBr) in the presence of a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromooctane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This is the most common reaction for alkyl halides.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).

    Elimination Reactions: Common reagents include strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt).

Major Products Formed:

    Nucleophilic Substitution: Alcohols, nitriles, and amines.

    Elimination Reactions: Alkenes.

Scientific Research Applications

3-Bromooctane is used in various scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the synthesis of polymers and dendrimers.

    Biological Studies: It is used in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of 3-Bromooctane primarily involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, such as the nitrogen atoms in amines or the oxygen atoms in alcohols. This reactivity is utilized in various chemical reactions to modify the structure and function of target molecules .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    1-Bromooctane: Similar to 3-Bromooctane but with the bromine atom attached to the first carbon atom.

    2-Bromooctane: Similar to this compound but with the bromine atom attached to the second carbon atom.

Uniqueness of this compound: this compound is unique due to its specific position of the bromine atom on the third carbon. This position affects its reactivity and the types of products formed in chemical reactions. It offers different regioselectivity compared to 1-Bromooctane and 2-Bromooctane, making it valuable in specific synthetic applications .

Properties

IUPAC Name

3-bromooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-3-5-6-7-8(9)4-2/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELHQHILWOIUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883635
Record name Octane, 3-bromo-
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Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

999-64-4
Record name 3-Bromooctane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octane, 3-bromo-
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Record name Octane, 3-bromo-
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Record name Octane, 3-bromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromooctane
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Synthesis routes and methods

Procedure details

To 8 ml (23 g, 85.3 mmol) of phosphorus tribromide was added dropwise 15 g (115.4 mmol) of 3-octanol over a 1/2 hr period. The resulting solution was heated at 100° C. (oil bath) for 2 hr, after which time the reaction mixture was cooled and poured into 200 ml ice-water which was extracted with CHCl3 (3×120 ml). The combined organic extracts were washed with 5% Na2S2O3 (2×200 ml), H2O (200 ml), sat'd aq. NaHCO3 (2×200 ml), H2O (200 ml), and sat'd aq. NaCl (200 ml), and dried over MgSO4. After the removal of the solvent under reduced pressure, the residue was distilled (bp 78°-80° C./18 Torr, lit. bp 84.4°-85.1° C./20 Torr (18)) to give 17.5 g (78.58%) of pure 3-bromooctane which exhibited C-Br band at 797 cm-1 in the IR spectrum (18). NMR(CDCl3): δ1.0 (6H, t, CH3), δ1.31 (6H, broad singlet, --CH2), δ1.75 (4H, q, ##STR13## δ3.90 (1H, m, >CHBr).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
78.58%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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